molecular formula C24H19BrClN3O2S B2984589 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide CAS No. 422287-34-1

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide

Katalognummer B2984589
CAS-Nummer: 422287-34-1
Molekulargewicht: 528.85
InChI-Schlüssel: CZPHNAOOWKPDPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains a quinazolinone core, which is a type of heterocyclic compound. Quinazolinones and their derivatives are known to exhibit a wide range of biological activities and are components of various pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research has been conducted on the synthesis and characterization of quinazolinone derivatives, including those related to the compound . One study outlines the preparation of amino- and sulfanyl-derivatives of benzoquinazolinones through palladium-catalyzed Buchwald–Hartwig coupling reactions. This process involves the use of bromobenzoquinazolinones and either 1-substituted piperazines or mercaptans, highlighting the compound's potential for anticancer activity based on its structural properties (Nowak et al., 2015).

Biological Activities

Several studies have explored the biological activities of quinazolinone derivatives, offering insights into their potential applications:

  • Anticancer Properties : A study demonstrated that specific derivatives exhibit significant anticancer activity, particularly against HT29 and HCT116 cell lines, suggesting the compound's utility in developing novel anticancer agents (Nowak et al., 2015).

  • Antiviral Activities : Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized via microwave techniques were evaluated for their antiviral activities against a range of viruses, including influenza and severe acute respiratory syndrome corona. This indicates the potential of quinazolinone derivatives in treating viral infections (Selvam et al., 2007).

  • Antimicrobial Activity : Some quinazolinone derivatives have shown promising antibacterial and antifungal activities, underscoring their potential in developing new antimicrobial agents. For instance, certain Schiff base and 4-thiazolidinone derivatives demonstrated significant activity against bacteria and fungi (Patel et al., 2010).

Wirkmechanismus

The mechanism of action would depend on the specific biological activity of the compound. Quinazolinones are known to interact with various biological targets, but without specific research, it’s hard to predict the exact mechanism of action .

Zukünftige Richtungen

Quinazolinones are an active area of research due to their wide range of biological activities. Future research could potentially explore the synthesis of new quinazolinone derivatives and their potential applications .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is synthesized from 2-aminobenzoic acid. The second intermediate is N-[2-(4-chlorophenyl)ethyl]benzamide, which is synthesized from 4-chloroacetophenone and benzoyl chloride. These two intermediates are then coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "4-chloroacetophenone", "benzoyl chloride", "sodium sulfide", "bromine", "2-chloroethylamine hydrochloride", "N,N'-dicyclohexylcarbodiimide (DCC)", "triethylamine", "dimethylformamide (DMF)", "chloroform", "water" ], "Reaction": [ "Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline:", "Step 1: Conversion of 2-aminobenzoic acid to 2-chlorobenzamide using thionyl chloride and triethylamine in chloroform.", "Step 2: Conversion of 2-chlorobenzamide to 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline using sodium sulfide and bromine in DMF.", "Synthesis of N-[2-(4-chlorophenyl)ethyl]benzamide:", "Step 1: Conversion of 4-chloroacetophenone to 4-chloro-α-benzoylacetone using benzoyl chloride and aluminum chloride in chloroform.", "Step 2: Conversion of 4-chloro-α-benzoylacetone to N-[2-(4-chlorophenyl)ethyl]benzamide using 2-chloroethylamine hydrochloride and triethylamine in DMF.", "Coupling of the two intermediates to form the final product:", "Step 1: Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline and N-[2-(4-chlorophenyl)ethyl]benzamide in DMF.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and triethylamine to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the final product using column chromatography and recrystallization from water." ] }

CAS-Nummer

422287-34-1

Produktname

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide

Molekularformel

C24H19BrClN3O2S

Molekulargewicht

528.85

IUPAC-Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide

InChI

InChI=1S/C24H19BrClN3O2S/c25-18-7-10-21-20(13-18)23(31)29(24(32)28-21)14-16-1-5-17(6-2-16)22(30)27-12-11-15-3-8-19(26)9-4-15/h1-10,13H,11-12,14H2,(H,27,30)(H,28,32)

InChI-Schlüssel

CZPHNAOOWKPDPH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.